molecular formula C22H17N5O4 B403312 (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403312
M. Wt: 415.4g/mol
InChI Key: NGWBGQYQUXJLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a hydrazone linkage, a nitro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-Methoxy-2-nitrophenol

Uniqueness

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4g/mol

IUPAC Name

4-[(4-methoxy-2-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H17N5O4/c1-31-17-12-13-18(19(14-17)27(29)30)23-24-21-20(15-8-4-2-5-9-15)25-26(22(21)28)16-10-6-3-7-11-16/h2-14,25H,1H3

InChI Key

NGWBGQYQUXJLTI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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